molecular formula C10H12N4O3S B15003147 N-ethyl-2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide

N-ethyl-2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B15003147
M. Wt: 268.29 g/mol
InChI Key: PWMOKHMGTMYXNT-UHFFFAOYSA-N
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Description

N-[(ETHYLCARBAMOTHIOYL)AMINO]-4-NITROBENZAMIDE is a chemical compound with a complex structure that includes an ethylcarbamothioyl group, an amino group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ETHYLCARBAMOTHIOYL)AMINO]-4-NITROBENZAMIDE typically involves the reaction of 4-nitrobenzoyl chloride with ethylcarbamothioylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N-[(ETHYLCARBAMOTHIOYL)AMINO]-4-NITROBENZAMIDE may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method can increase the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(ETHYLCARBAMOTHIOYL)AMINO]-4-NITROBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Reduction: Formation of various oxidation states.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

N-[(ETHYLCARBAMOTHIOYL)AMINO]-4-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-[(ETHYLCARBAMOTHIOYL)AMINO]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(ETHYLCARBAMOTHIOYL)AMINO]QUINOLINE-6-CARBOXAMIDE
  • N-[(ETHYLCARBAMOTHIOYL)AMINO]-4-PENTYLCYCLOHEXANE-1-CARBOXAMIDE

Uniqueness

N-[(ETHYLCARBAMOTHIOYL)AMINO]-4-NITROBENZAMIDE is unique due to its specific structure, which includes a nitro group that can undergo various chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.

Properties

IUPAC Name

1-ethyl-3-[(4-nitrobenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-2-11-10(18)13-12-9(15)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3,(H,12,15)(H2,11,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMOKHMGTMYXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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